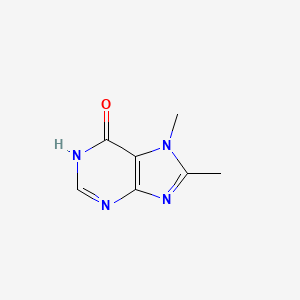
Trimethyl 2,2',2''-(1,4,7-triazecane-1,4,7-triyl)triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate is a chemical compound with the molecular formula C13H23N3O6. It is a triazine derivative, characterized by the presence of three acetic acid groups attached to a triazine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7-triazecane with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetic acid
- 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Uniqueness
Trimethyl 2,2’,2’'-(1,4,7-triazecane-1,4,7-triyl)triacetate is unique due to its specific triazine structure and the presence of three acetic acid groups. This configuration imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H29N3O6 |
|---|---|
Molekulargewicht |
359.42 g/mol |
IUPAC-Name |
methyl 2-[4,7-bis(2-methoxy-2-oxoethyl)-1,4,7-triazecan-1-yl]acetate |
InChI |
InChI=1S/C16H29N3O6/c1-23-14(20)11-17-5-4-6-18(12-15(21)24-2)8-10-19(9-7-17)13-16(22)25-3/h4-13H2,1-3H3 |
InChI-Schlüssel |
LVNKIZTWOARQJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1CCCN(CCN(CC1)CC(=O)OC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


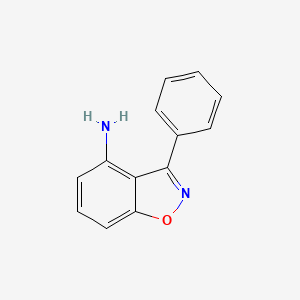
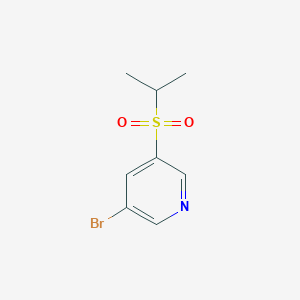

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
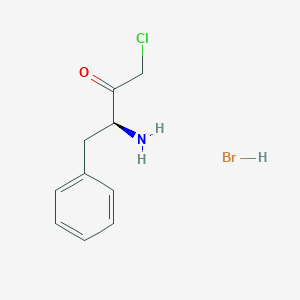
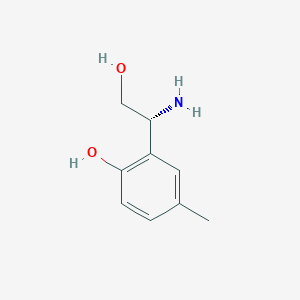
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
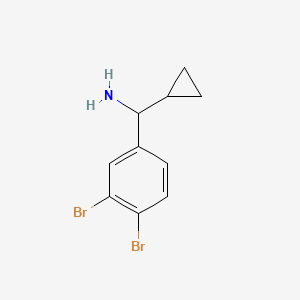
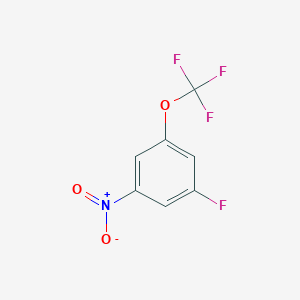
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)


